2-PHENYL-N~1~-[3-({[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}METHYL)BENZYL]-2-(PHENYLSULFANYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] is a complex organic compound with the molecular formula C36H32N2O2S2 and a molecular weight of 588.8 g/mol. This compound is characterized by its intricate structure, which includes benzene rings, phenyl groups, and sulfanyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N,N’-(benzene-1,3-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide] can be compared with other similar compounds, such as:
- N,N’-(benzene-1,4-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide]
- N,N’-(benzene-1,2-diyldimethanediyl)bis[2-phenyl-2-(phenylsulfanyl)acetamide]
These compounds share similar structural features but differ in the position of the benzene rings and other substituents.
Eigenschaften
Molekularformel |
C36H32N2O2S2 |
---|---|
Molekulargewicht |
588.8 g/mol |
IUPAC-Name |
2-phenyl-N-[[3-[[(2-phenyl-2-phenylsulfanylacetyl)amino]methyl]phenyl]methyl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C36H32N2O2S2/c39-35(33(29-16-5-1-6-17-29)41-31-20-9-3-10-21-31)37-25-27-14-13-15-28(24-27)26-38-36(40)34(30-18-7-2-8-19-30)42-32-22-11-4-12-23-32/h1-24,33-34H,25-26H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
BYQWHDSYXNKAQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC(=CC=C2)CNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC(=CC=C2)CNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.